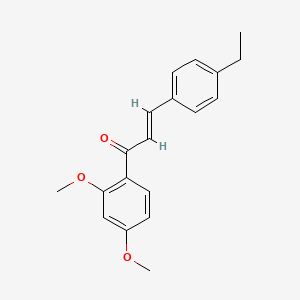
Sodium 5-hydroxy-2-propylpentanoate
Overview
Description
Sodium 5-hydroxy-2-propylpentanoate is a chemical compound with the molecular formula C8H15NaO3 . It has a molecular weight of 182.19 .
Molecular Structure Analysis
The molecular structure of Sodium 5-hydroxy-2-propylpentanoate consists of 8 carbon atoms, 15 hydrogen atoms, 1 sodium atom, and 3 oxygen atoms .Scientific Research Applications
Synthesis and Characterization :
- Benzyl 5-(diisopropoxyphosphoryl)pentanoate, a related compound, was synthesized from 5-bromopentanoic acid in a multi-step process, involving esterification, a Finkelstein halogen exchange, and a Michaelis–Arbuzov reaction. This synthesis was crucial for the production of 5-phosphonopentanoic acid, an analog of succinyl phosphate and a potential enzyme inhibitor (Weyna et al., 2007).
Metabolic Pathways :
- The metabolism of valproic acid (2-propylpentanoic acid) involves its conversion into several compounds, such as 2-propyl-2-pentenoyl-CoA and 3-hydroxy-2-propylpentanoyl-CoA, in mitochondria. These metabolic pathways play a crucial role in understanding the drug's mechanism and effects in biological systems (Li et al., 1991).
Pharmacokinetics :
- A study on the pharmacokinetics and metabolism of sodium 2-n-propyl-pentanoate in pigs and humans revealed insights into its excretion and interaction with other drugs, such as acetylsalicylic acid, which affects the rate of renal excretion (Bonora et al., 1979).
Biocatalysis :
- Research on the biocatalytic synthesis of ethyl 3-hydroxy-5-phenylpentanoate, a structurally similar compound, explored the use of microorganisms for stereocomplementary catalysts. This approach is significant for the development of environmentally friendly and efficient synthesis methods (Żądło et al., 2016).
Chemical Properties :
- Sodium valproate's physical properties, synthesis, and methods of analysis were comprehensively presented, highlighting its crystalline structure and chemical characteristics (Chang, 1979).
Maillard Reaction and Aroma Generation :
- The compound 5-hydroxy-3-mercapto-2-pentanone, structurally related to sodium 5-hydroxy-2-propylpentanoate, was identified in the Maillard reaction involving thiamine, cysteine, and xylose. This research contributes to understanding the chemistry behind flavor and aroma generation in food science (Cerny & Guntz-Dubini, 2008).
properties
IUPAC Name |
sodium;5-hydroxy-2-propylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZWWXWOLIYBAB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCO)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



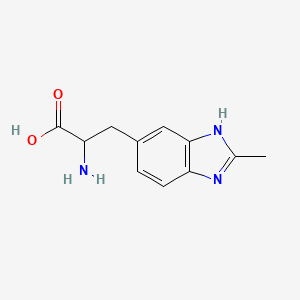
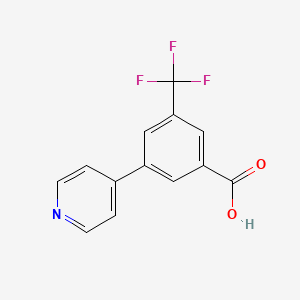
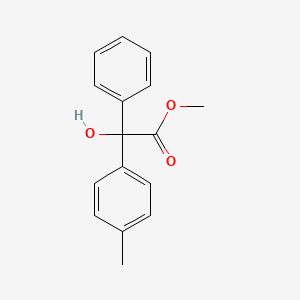

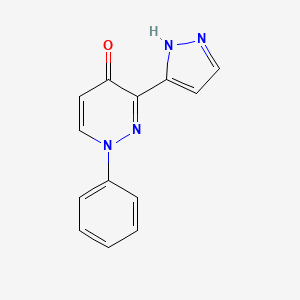
![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)
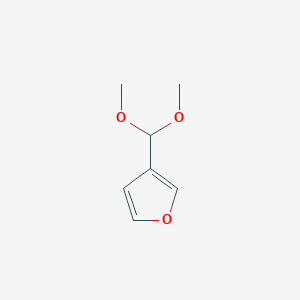

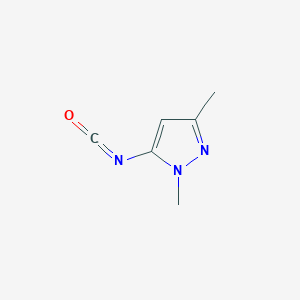
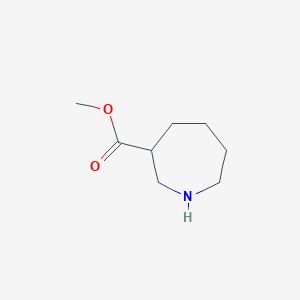
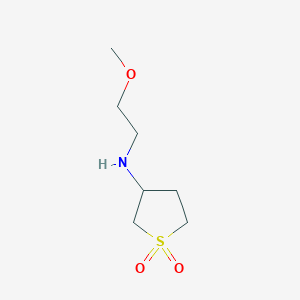
![2-[(Oxan-4-yl)amino]ethan-1-ol](/img/structure/B3154848.png)
